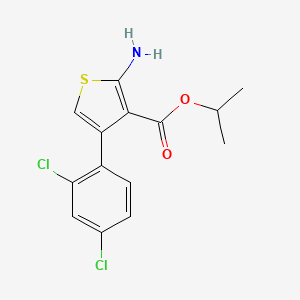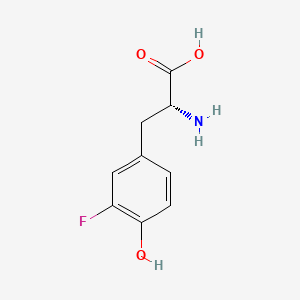
2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of functional groups such as hydroxy, methoxy, and carboxylic acid moieties in the quinoline structure can significantly influence the chemical properties and biological activities of these compounds.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions. For instance, a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were prepared by condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the synthesis of 2-carboxy-4-hydroxy-3-quinoline-alkylcarboxylic acids was achieved through the condensation of triethyl esters of α-oxalyldicarboxylic acids with aniline, followed by heating to form esters and subsequent saponification to yield the free acids .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified by the introduction of various substituents. These modifications can lead to changes in the steric structure and electronic distribution, which in turn can affect the compound's reactivity and interaction with biological targets. For example, the steric structure and peculiarities of the NMR spectra of halo-substituted quinoline derivatives have been discussed, highlighting the importance of molecular structure in determining the properties of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. For instance, the reaction of halogenomethyl-quinoxalines and quinoline with hydroxybenzoic acids and their esters can lead to products with ether or ester structures, or to structures containing both functionalities . The reactivity of these compounds can be influenced by factors such as the mole ratio of starting substances, reaction conditions, and substituent patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid moiety at the 2 position of the quinoline ring affords optimal potency for antiallergy activity, and esters are preferred for good oral absorption . The introduction of halogens, hydroxyl groups, or tethered aromatic moieties can enhance the inhibitory activity against specific proteins, such as the glutamate vesicular transport system . Additionally, the diuretic activity of hydroxy- and alkoxyanilides of quinoline derivatives has been investigated, demonstrating the potential therapeutic applications of these compounds .
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including compounds with hydroxy and methoxy groups, are recognized for their effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metal surfaces, providing protection against metallic corrosion. This property is particularly valuable in materials science and engineering, where minimizing corrosion can significantly extend the lifespan and reliability of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Neuroprotective Properties
Quinoline derivatives have shown promise in neuroprotective applications, particularly in the context of Parkinson's disease. Research involving synthesized quinoline alkaloids from deep-sea-derived fungi revealed significant neuroprotective effects in a Caenorhabditis elegans model of Parkinson's disease. These compounds were able to ameliorate dopaminergic neurodegeneration and improve behavioral defects associated with the disease, suggesting potential therapeutic applications for quinoline derivatives in neurodegenerative disorders (Lee et al., 2022).
Antimalarial Activity
Quinoline esters have been identified for their antimalarial properties, particularly in relation to the relapse prevention of Plasmodium infections. Specific quinoline esters demonstrated curative potential in rhesus monkeys infected with Plasmodium cynomolgi, a model for human malaria relapses. These findings support the potential of quinoline derivatives in developing new antimalarial treatments, offering hope for more effective management and eradication of the disease (Puri & Dutta, 1990).
Antitumor Activity
Research into quinolone compounds with specific substituents has unveiled potent antitumor activities. These compounds, particularly those with unsaturated aminoazabicyclo groups attached to the quinolone ring, have demonstrated the ability to inhibit the growth of tumor cells and form DNA-protein complexes in cells. Such findings highlight the potential of quinoline derivatives in cancer therapy, offering a basis for the development of new antitumor agents (Arakawa et al., 1996).
Pharmacological Effects
Synthetic quinoline compounds have exhibited significant pharmacological effects, including anti-nociceptive and anti-inflammatory activities in mice. These effects are comparable to reference drugs and suggest that quinoline derivatives can act through COX-2 inhibition. Such findings indicate the potential of quinoline compounds in developing new treatments for pain and inflammation, contributing to the advancement of pharmacotherapy (Hosseinzadeh, Mazaheri, & Ghodsi, 2017).
作用機序
Mode of Action
Quinoline derivatives, a class of compounds to which 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid belongs, are known to interact with various biological targets .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXNYQCZFMIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346524 |
Source


|
| Record name | 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32431-29-1 |
Source


|
| Record name | 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)
![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)







![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)


![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)
